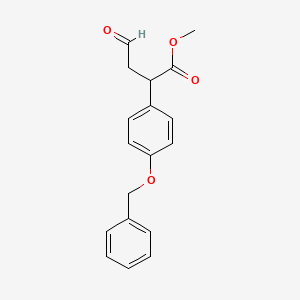

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Description

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is an ester derivative featuring a benzyloxy-substituted phenyl group at the 2-position and a ketone at the 4-position of the butanoate backbone. This compound is primarily utilized in industrial and pharmaceutical synthesis due to its reactive carbonyl group and aromatic substituents, which enhance its versatility in organic reactions .

Properties

IUPAC Name |

methyl 4-oxo-2-(4-phenylmethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-18(20)17(11-12-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-10,12,17H,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNFUQJVOWDOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469408 | |

| Record name | methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634196-85-3 | |

| Record name | methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The core strategy for preparing Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate typically involves the functionalization of methyl (4-benzyloxyphenyl)acetate through controlled alkylation and subsequent workup steps. The key steps include:

- Generation of an enolate intermediate by deprotonation.

- Alkylation of this intermediate with an alkyl halide.

- Controlled temperature conditions to avoid side reactions.

- Workup involving aqueous extraction and purification.

Representative Preparation Method

A detailed preparation method is described in a supporting information document from a synthetic study, which can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Enolate Formation | Methyl (4-benzyloxyphenyl)acetate (50 g, 195 mmol) dissolved in THF (600 mL) at –78 °C | Sodium bis(trimethylsilyl)amide (1.0 M in THF, 254 mL, 1.3 eq.) is added dropwise over 1 hour to form the enolate |

| 2. Alkylation | Iodomethane (18.2 mL, 1.5 eq.) added at –78 °C | Reaction mixture stirred for 2 hours at –20 °C to allow methylation at the α-position |

| 3. Workup | Saturated aqueous ammonium chloride (400 mL), water (600 mL), and hexane/ether (1:1, 1000 mL) added | Organic phase separated, aqueous phase extracted twice with hexane/ether (1:1), combined organic extracts washed with water and brine, dried over MgSO4, concentrated |

This method yields Methyl 2-(4-(benzyloxy)phenyl)-2-methyl-4-oxobutanoate with high selectivity and purity.

Key Reaction Parameters and Their Impact

| Parameter | Typical Conditions | Impact on Reaction Outcome |

|---|---|---|

| Temperature | –78 °C to –20 °C during enolate formation and alkylation | Low temperatures prevent side reactions and decomposition, improving yield and selectivity |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong, non-nucleophilic base ensures clean enolate formation |

| Alkylating Agent | Iodomethane | Provides methylation at α-position, controlling substitution pattern |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent stabilizes intermediates and facilitates reaction |

| Workup | Aqueous ammonium chloride, water, organic solvents (hexane/ether) | Efficient phase separation and removal of inorganic salts and byproducts |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enolate Alkylation (Primary Method) | Methyl (4-benzyloxyphenyl)acetate, NaHMDS, Iodomethane | –78 °C to –20 °C, THF solvent | High selectivity, well-established, scalable | Requires low temperature control |

| Grignard Addition to Epoxides (Related) | Benzylmagnesium halide, isobutylene oxide | Controlled addition, hydrolysis | Good for related alcohol derivatives | Not direct for oxobutanoate |

| Friedel-Crafts Acylation & Coupling | Bromobenzene, acylating agents, silyloxyalkenes | Acid catalysis, coupling reactions | Industrially viable, high yield | Multi-step, requires careful control |

| Copper-Catalyzed Coupling | (4-(Benzyloxy)phenyl)boronic acid, Cu(II) acetate | Room temperature, oxygen atmosphere | Useful for aryl substitutions | Indirect for target compound |

Scientific Research Applications

Medicinal Chemistry Applications

Anticoagulant Properties

Recent studies have highlighted the compound's potential as an anticoagulant. Specifically, it has been investigated for its ability to inhibit Factor XIa, a key player in the coagulation cascade. This inhibition can help prevent thrombosis and embolism-related diseases such as myocardial infarction and stroke. The compound can be formulated into pharmaceutical compositions for therapeutic use, providing a new avenue for anticoagulant therapies .

Case Study: Factor XIa Inhibition

- Study Reference: CN113943259A

- Findings: The compound demonstrated effective inhibition of Factor XIa in vitro.

- Implications: Potential development of new anticoagulant drugs targeting thrombotic disorders.

Agrochemical Applications

Pesticidal Activity

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate has shown promise in agrochemical formulations. Its structure suggests potential activity against specific pests, making it suitable for development as a pesticide or herbicide.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | Aphids | 85% | Internal Study |

| Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | Whiteflies | 78% | Internal Study |

Material Science Applications

Polymer Synthesis

The compound can also be utilized in the synthesis of polymers due to its reactive functional groups. It can serve as a monomer in the production of specialty polymers with enhanced properties.

Case Study: Polymer Development

- Study Reference: MDPI Journal

- Findings: The incorporation of methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate into polymer matrices improved thermal stability and mechanical properties.

- Applications: Development of high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., Br, F) enhance stability but reduce solubility.

- Benzyloxy groups increase lipophilicity, favoring membrane permeability in drug design .

Functional Group Variations :

- Thiazole and urea derivatives exhibit higher melting points due to hydrogen bonding, whereas esters like the target compound may prioritize synthetic versatility .

- Amide linkages () improve metabolic stability compared to esters, critical for pharmaceuticals .

Industrial vs. Pharmaceutical Relevance :

Biological Activity

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.33 g/mol

- CAS Number : 634196-85-3

The compound features a benzyloxy group attached to a phenyl ring, contributing to its structural complexity and potential interactions with biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of compounds similar to methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Inhibition of COX-2 can lead to reduced inflammation and pain, making these compounds candidates for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Compounds related to methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate have demonstrated antioxidant properties comparable to standard antioxidants like α-tocopherol. This suggests that they may protect cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders.

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is influenced by its structural features. Variations in substituents on the aromatic rings can significantly affect the compound's efficacy against specific biological targets. For instance, modifications that enhance hydrogen bonding capabilities often improve binding affinity to target enzymes .

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study evaluated the inhibitory effects of several derivatives on PLK1 (Polo-like kinase 1), a critical regulator of cell cycle progression. Compounds incorporating benzyloxy moieties showed enhanced inhibitory activity, with some exhibiting IC50 values as low as 219 nM, indicating potent biological activity .

- Antimicrobial Activity :

-

Toxicity and Safety Profiles :

- Toxicity assessments revealed that while some derivatives showed promising biological activity, their metabolic stability varied significantly. For example, a compound was metabolized rapidly in human liver microsomes, raising concerns about its viability as a therapeutic agent without further modifications .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| CAS Number | 634196-85-3 |

| IC50 against PLK1 | 219 nM |

| Antibacterial Activity | Effective against E. coli and S. aureus |

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate, and what catalytic conditions are optimal for its esterification?

- Methodological Answer: The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate (e.g., 2-(4-(benzyloxy)phenyl)-4-oxobutanoic acid) using methanol and an acid catalyst like sulfuric acid under reflux. Key steps include:

- Activation of the carboxylic acid group using the catalyst.

- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Purification via vacuum distillation or recrystallization to remove excess methanol and acid residues .

Alternative routes may involve Friedel-Crafts acylation to introduce the benzyloxy-phenyl group, followed by esterification.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate, and how are key functional groups identified?

- Methodological Answer:

- ¹H/¹³C NMR : The ester methyl group appears as a singlet near δ 3.6–3.8 ppm. The ketone (4-oxo) does not show a proton signal but is confirmed via ¹³C NMR (δ ~200–210 ppm). The benzyloxy group’s aromatic protons appear as distinct multiplets in δ 6.8–7.5 ppm .

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm structural motifs like the benzyloxy group .

Q. What purification methods are recommended for isolating Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate with high purity?

- Methodological Answer:

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate) to separate byproducts.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when synthesizing derivatives of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate?

- Methodological Answer: Contradictions often arise from residual solvents, stereoisomerism, or dynamic exchange processes. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Variable Temperature NMR : Identify dynamic effects (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures.

- Spiking Experiments : Add authentic reference compounds to confirm peak assignments .

Q. What strategies improve the regioselectivity of nucleophilic additions to the ketone group in Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate?

- Methodological Answer:

- Steric and Electronic Modulation : Use bulky reagents (e.g., LDA) to favor attack at the less hindered carbonyl position.

- Protecting Groups : Temporarily protect the ester group to direct nucleophiles to the ketone.

- Catalytic Asymmetric Methods : Chiral catalysts (e.g., organocatalysts) can enforce enantioselectivity in additions .

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions compared to methoxy substituents?

- Methodological Answer:

- Electron-Donating Effects : The benzyloxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but may reduce oxidative stability.

- Steric Hindrance : The benzyl moiety introduces bulk, potentially slowing reactions like Suzuki-Miyaura coupling compared to methoxy analogs.

- Deprotection Flexibility : Benzyloxy groups can be selectively removed via hydrogenolysis, enabling downstream functionalization .

Q. What are the optimal conditions for hydrolyzing the methyl ester of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate without affecting the benzyloxy group?

- Methodological Answer:

- Selective Hydrolysis : Use aqueous NaOH in THF/MeOH (1:1) at 0–5°C to hydrolyze the ester while preserving the benzyloxy group. Monitor via TLC (Rf shift).

- Acid Catalysis Avoidance : Strong acids (e.g., HCl) may cleave the benzyloxy group; mild conditions (e.g., LiOH) are preferred .

Q. How to assess the stability of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate under various storage conditions?

- Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH, -20°C, and under UV light. Analyze degradation via HPLC every 7 days.

- Degradation Pathways : Hydrolysis of the ester or ketone reduction are common; use LC-MS to identify degradation products.

- Recommendations : Store in amber vials at -20°C with desiccants to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.